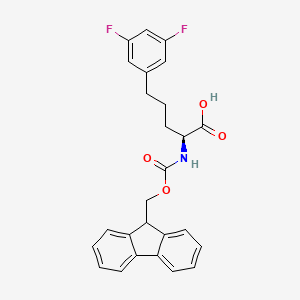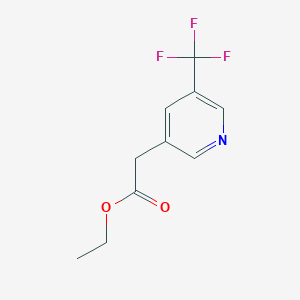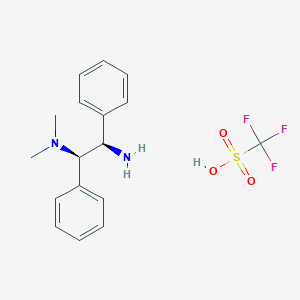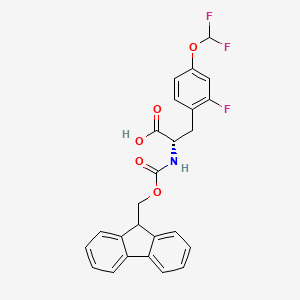![molecular formula C22H18O4 B12836198 Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group, a formyl group, and a carboxylate ester group attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of the biphenyl with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Replacement of the benzyloxy group with other nucleophiles.
Applications De Recherche Scientifique
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives such as:
Methyl 4’-(benzyloxy)-3’-hydroxy[1,1’-biphenyl]-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 4’-(benzyloxy)-3’-nitro[1,1’-biphenyl]-3-carboxylate: Contains a nitro group instead of a formyl group.
Methyl 4’-(benzyloxy)-3’-amino[1,1’-biphenyl]-3-carboxylate: Contains an amino group instead of a formyl group.
Propriétés
Formule moléculaire |
C22H18O4 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
methyl 3-(3-formyl-4-phenylmethoxyphenyl)benzoate |
InChI |
InChI=1S/C22H18O4/c1-25-22(24)19-9-5-8-17(12-19)18-10-11-21(20(13-18)14-23)26-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Clé InChI |
YFJFCAPIDUVLQX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)



![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)



![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)

![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
